(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O5/c1-18-11(17)6-19-12-8(13)4-7(5-9(12)14)2-3-10(15)16/h2-5H,6H2,1H3,(H,15,16)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKGLMVKYJGIJ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenylacrylic acid derivative followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce debrominated derivatives.
Scientific Research Applications
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The bromine atoms and acrylic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions suggests a versatile mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three compounds from the BLD Pharm product catalog (2024) share partial structural motifs with the target molecule, enabling comparative analysis .
2.1 Structural and Functional Group Comparisons
| Compound Name & CAS Number | Key Substituents | Functional Groups | Hypothesized Properties |
|---|---|---|---|
| (2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid (Target) | 3,5-dibromo, 2-methoxy-2-oxoethoxy, (E)-acrylic acid | Carboxylic acid, ester, halogens | High lipophilicity, moderate solubility in polar solvents |
| (E)-3-(4-((E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid (1642297-01-5) | 2-chloro-4-fluorophenyl, indazolyl, extended conjugated system | Carboxylic acid, indazole, halogens | Enhanced π-π stacking, potential kinase inhibition |
| 3-((3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenyl)amino)-3-oxopropanoic acid (1365888-06-7) | 3,5-dibromo, 4-hydroxy-3-isopropylphenoxy, β-ketoamide | β-ketoamide, phenol, halogens | Hydrogen-bond donor/acceptor capacity, metabolic instability |
| 3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyano-N-(thiadiazol-2-yl)acrylamide (355129-15-6) | 2,4-bis(trifluoromethyl)benzyloxy, cyanoacrylamide, thiadiazole | Amide, nitrile, trifluoromethyl | Covalent binding potential, high metabolic stability |
2.2 Key Contrasts
- Halogenation : The target compound’s 3,5-dibromo substitution contrasts with 1642297-01-5 ’s chloro-fluoro motif. Bromine’s larger atomic radius may enhance van der Waals interactions compared to lighter halogens .
- Acid/Amide Moieties: The acrylic acid group in the target and 1642297-01-5 may confer pH-dependent solubility, whereas 355129-15-6’s cyanoacrylamide could enable covalent target engagement .
2.3 Hypothetical Bioactivity
- The target’s α,β-unsaturated carboxylic acid may act as a Michael acceptor (like 355129-15-6), but its lower electrophilicity compared to the cyano group might limit covalent binding.
- 1365888-06-7 ’s β-ketoamide could chelate metal ions, a feature absent in the target.
Biological Activity
(2E)-3-[3,5-Dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 376.06 g/mol
- IUPAC Name : (2E)-3-[3,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Antimicrobial Activity
Research indicates that derivatives of dibromo-substituted phenyl compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that this compound may possess comparable activity against various pathogens .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating a possible application in treating inflammatory diseases .
Anticancer Activity
Several studies have focused on the anticancer properties of similar dibromo compounds. For instance, a related compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.
- Modulation of Cell Signaling Pathways : It could interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS), the compound may push cancer cells towards apoptosis.
Case Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting ferulic acid derivatives with brominating agents (e.g., Br₂ or NBS) in acetic acid under reflux, followed by esterification with methoxy-acetic acid chloride. Reaction optimization is critical:
- Condition 1 : K₂CO₃ in acetic acid with Cl-MOM yields 68% product (mp 80°C) .
- Condition 2 : Filtering potassium salts and solvent evaporation increases yield to 92% (mp 134.8°C) .
Key factors : Solvent choice (acetic acid), stoichiometry (1.1 eq Cl-MOM), and purification steps (TLC monitoring with Hexane:EtOAc 70:30).
Q. Which spectroscopic techniques are most effective for structural confirmation, and what are the diagnostic peaks?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (doublets for acryloyl group) and methoxy protons at δ 3.7–3.9 ppm .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm; acryloyl carbons at 120–140 ppm .
- IR : Strong C=O stretches at 1720–1740 cm⁻¹ and C-Br bonds at 550–650 cm⁻¹ .
- MS : Molecular ion peaks (M⁺) should align with the molecular weight (~434 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) in crystal structures .
- Reactivity Prediction : The electron-withdrawing bromine substituents increase electrophilicity, favoring nucleophilic attacks at the α,β-unsaturated carbonyl .
Tools : Gaussian 09 or ORCA software with B3LYP/6-311+G(d,p) basis set .
Q. What strategies resolve contradictions in reaction outcomes or spectral data?
- Methodological Answer :
- Contradiction in Yields : Compare solvent polarity (acetic acid vs. DMF) and reagent purity. Use HPLC to trace byproducts .
- Spectral Ambiguity : Cross-validate NMR/IR data with X-ray crystallography (e.g., CCDC deposition codes) .
- Case Study : Discrepancies in melting points (80°C vs. 134.8°C) may arise from polymorphic forms; use DSC/TGA to confirm thermal stability .
Q. How does halogen substitution (Br vs. Cl) influence biological activity or material properties?
- Methodological Answer :
- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets. Test via enzyme inhibition assays (e.g., COX-2) .
- Material Properties : Br substituents increase dielectric constants in polymers. Characterize via impedance spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
